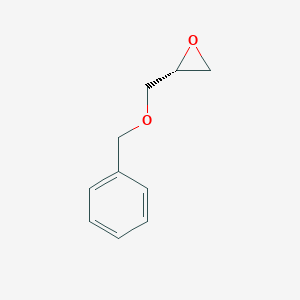

(r)-Benzyloxymethyl-oxirane

Descripción

The exact mass of the compound (r)-Benzyloxymethyl-oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (r)-Benzyloxymethyl-oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-Benzyloxymethyl-oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932782 | |

| Record name | 2-[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-80-5 | |

| Record name | Benzyl (-)-glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(benzyloxy)-2,3-epoxy-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Benzyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Benzyloxymethyl-oxirane: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-benzyl glycidyl ether, is a chiral epoxide of significant interest in the fields of organic synthesis and medicinal chemistry. Its stereospecific structure makes it a valuable chiral building block for the synthesis of a variety of complex molecules, most notably as a key intermediate in the production of enantiomerically pure pharmaceuticals such as beta-blockers. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to (R)-benzyloxymethyl-oxirane, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

(R)-Benzyloxymethyl-oxirane is a three-membered heterocyclic ether containing a benzyl ether substituent. The "(R)" designation indicates the stereochemistry at the chiral center of the oxirane ring.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-(Benzyloxymethyl)oxirane[1] |

| CAS Number | 14618-80-5[1] |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| InChI Key | QNYBOILAKBSWFG-JTQLQIEISA-N[1] |

| SMILES | C1--INVALID-LINK--COCC2=CC=CC=C2[1] |

| Synonyms | (R)-(-)-Benzyl glycidyl ether, Benzyl (R)-(-)-glycidyl ether, (R)-O-Benzylglycidol, (2R)-2-(Phenylmethoxymethyl)oxirane[1] |

Physicochemical Properties

The physical and chemical properties of (R)-benzyloxymethyl-oxirane are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid or paste (yellow) | [2] |

| Boiling Point | 130 °C at 0.1 mmHg | [2] |

| Density | 1.077 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.517 | [2][3] |

| Optical Activity ([α]20/D) | -5.4° (c=5 in toluene) | [2][3] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Water Solubility | Soluble | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of (R)-benzyloxymethyl-oxirane.

Table 3: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (200 MHz, CDCl₃) | δ (ppm): 7.28–7.37 (m, 5H, Ar-H), 4.60 (s, 2H, Ph-CH₂-O), 3.77 (dd, J=11.4, 3.0 Hz, 1H, -O-CH₂-CH), 3.44 (dd, J=11.3, 5.8 Hz, 1H, -O-CH₂-CH), 3.15–3.23 (m, 1H, oxirane-CH), 2.80 (dd, J=5.3, 4.2 Hz, 1H, oxirane-CH₂), 2.61 (dd, J=5.1, 2.7 Hz, 1H, oxirane-CH₂) | [4] |

| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm): 137.8 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 73.3 (Ph-CH₂-O), 70.7 (-O-CH₂-CH), 50.8 (oxirane-CH), 44.2 (oxirane-CH₂) | [4] |

| IR (CHCl₃) | ν (cm⁻¹): 3020 (Ar C-H stretch), 1495, 1454 (Ar C=C stretch), 1216, 1094 (C-O stretch), 929, 845 (epoxide ring vibrations) | [4] |

| Mass Spectrometry (MS) | m/z = 187 [M + Na]⁺ | [4] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-benzyloxymethyl-oxirane is a critical process for its application in asymmetric synthesis. A common industrial approach involves the synthesis of racemic benzyl glycidyl ether followed by kinetic resolution.

Synthesis of Racemic Benzyl Glycidyl Ether

This two-step synthesis involves the ring-opening of epichlorohydrin with benzyl alcohol, followed by a base-mediated ring closure.

Experimental Protocol:

Step 1: Synthesis of Chlorohydrin Benzyl Ether Intermediate

-

To a 2 L reaction flask, add 300 g of benzyl alcohol, 90 g of toluene, and 3 g of tin tetrachloride.

-

Stir the mixture and raise the temperature to 60°C.

-

Add 171 g of epichlorohydrin dropwise over 4 hours while maintaining the temperature at 60°C.

-

After the addition is complete, continue stirring the reaction mixture for 7 hours at 60°C.

-

Upon completion of the reaction, recover unreacted epichlorohydrin and benzyl alcohol via vacuum distillation and steam distillation until no more is collected at 90-110°C and 90-95 kPa. The remaining product is the chlorohydrin benzyl ether intermediate.

Step 2: Ring Closure to Benzyl Glycidyl Ether

-

Raise the temperature of the chlorohydrin benzyl ether intermediate to 90°C.

-

Add 1.5 g of PEG-200 to the reaction mixture.

-

Add 200 g of a 50.0 wt% NaOH solution dropwise over 3 hours at 90°C.

-

After the addition, continue the reaction for another 3 hours at the same temperature.

-

Add 100 g of hot water (80°C), stir, and allow the layers to separate. Remove the lower aqueous saline layer.

-

Add 200 g of hot deionized water (80°C), stir, and remove the lower aqueous layer. Repeat this washing step.

-

Dehydrate and remove any remaining solvent at 120°C under 15 Torr vacuum until the water and solvent content is below 1000 ppm.

-

Filter the final product to obtain racemic benzyl glycidyl ether.

Kinetic Resolution of Racemic Benzyl Glycidyl Ether

The enantiomerically pure (R)-benzyloxymethyl-oxirane can be obtained from the racemic mixture through hydrolytic kinetic resolution (HKR) using a chiral catalyst.

Experimental Protocol (Hydrolytic Kinetic Resolution):

-

In a reaction vessel, combine the racemic 2-(benzyloxymethyl)-oxirane (10.00 g, 61 mmol) and a chiral (S,S)-salen Co(III)OAc complex (0.09 g, 0.14 mmol).

-

Stir the mixture vigorously for 15 minutes.

-

Cool the mixture to 0°C and add water (0.6 mL, 34 mmol) dropwise over 15 minutes using a micro-syringe.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Add an additional portion of the (S,S)-salen Co(III)OAc complex (0.09 g, 0.14 mmol) and continue stirring for another 10 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).

-

Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (95:5) as the eluent. The less polar (R)-benzyloxymethyl-oxirane will elute first.[4]

Diagram 1: Synthetic Workflow for (R)-Benzyloxymethyl-oxirane

Caption: Synthetic workflow for (R)-Benzyloxymethyl-oxirane.

Applications in Drug Development

(R)-Benzyloxymethyl-oxirane is a crucial chiral building block in the synthesis of numerous pharmaceuticals, particularly beta-blockers. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups.

A prominent application is in the synthesis of (S)-propranolol, a non-selective beta-blocker used to treat hypertension, angina, and other cardiovascular conditions. The synthesis involves the ring-opening of (R)-benzyloxymethyl-oxirane with isopropylamine.

Representative Signaling Pathway: Beta-Adrenergic Receptor Blockade

(R)-Benzyloxymethyl-oxirane is a precursor to beta-blockers, which act by antagonizing beta-adrenergic receptors. The following diagram illustrates the general mechanism of action of a beta-blocker at a cardiac myocyte.

Diagram 2: Beta-Adrenergic Receptor Signaling and Blockade

References

Synthesis of Enantiomerically Pure (R)-Benzyloxymethyl-oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Benzyloxymethyl-oxirane, also known as (R)-benzyl glycidyl ether, is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its stereochemical integrity is crucial for the desired biological activity of the final products. This technical guide provides an in-depth overview of the principal methods for synthesizing enantiomerically pure (R)-benzyloxymethyl-oxirane, complete with detailed experimental protocols, comparative data, and process visualizations.

Overview of Synthetic Strategies

Several robust methods have been established for the synthesis of enantiomerically pure (R)-benzyloxymethyl-oxirane. The choice of method often depends on factors such as scale, cost, desired enantiomeric purity, and available starting materials. The most prominent strategies include:

-

Kinetic Resolution of Racemic Benzyl Glycidyl Ether: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched.

-

Jacobsen Hydrolytic Kinetic Resolution (HKR): A highly efficient chemical method employing a chiral cobalt-salen catalyst.

-

Biocatalytic Kinetic Resolution: A green chemistry approach utilizing enzymes, typically epoxide hydrolases, to selectively hydrolyze the (S)-enantiomer.

-

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials to construct the target molecule.

-

From (S)-Glycidol: A straightforward approach involving the benzylation of the hydroxyl group of commercially available (S)-glycidol.

-

From (S)-3-Chloro-1,2-propanediol: A multi-step synthesis involving the conversion of the chloropropanediol to the corresponding epoxide.

-

This guide will focus on the three most well-documented and effective methods: Jacobsen Hydrolytic Kinetic Resolution, Biocatalytic Kinetic Resolution, and synthesis from (S)-Glycidol.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to (R)-benzyloxymethyl-oxirane, allowing for a clear comparison of their efficacy.

| Method | Starting Material | Key Reagents/Catalyst | Yield (%) of (R)-Epoxide | Enantiomeric Excess (ee) (%) of (R)-Epoxide | Key Advantages | Key Disadvantages |

| Jacobsen Hydrolytic Kinetic Resolution | Racemic benzyl glycidyl ether | (R,R)-Co(II)(salen) complex, Acetic Acid, Water | ~46 | >99 | High enantioselectivity, commercially available catalyst.[1] | Theoretical maximum yield is 50%, requires separation of the diol byproduct. |

| Biocatalytic Kinetic Resolution | Racemic benzyl glycidyl ether | Epoxide Hydrolase (e.g., from Yarrowia lipolytica) | High | 95 | Mild reaction conditions, environmentally friendly, high enantioselectivity.[2] | Enzyme stability and cost can be a factor, optimization of conditions required. |

| Biocatalytic Kinetic Resolution | Racemic benzyl glycidyl ether | Epoxide Hydrolase (from Talaromyces flavus) | High | 96 | Green chemistry approach, high enantioselectivity.[3] | Potentially longer reaction times compared to chemical methods. |

| Chiral Pool Synthesis | (S)-Glycidol | Sodium Hydride (NaH), Benzyl Bromide (BnBr) | High (crude) | >99 (starting material) | Direct route, high enantiopurity is dependent on the starting material. | Sodium hydride is a hazardous reagent, requires anhydrous conditions. |

Experimental Protocols

Jacobsen Hydrolytic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

This method relies on the use of a chiral (salen)Co(III) complex to selectively hydrolyze the (S)-enantiomer of racemic benzyl glycidyl ether, leaving the desired (R)-enantiomer unreacted.

Diagram of the Experimental Workflow:

Caption: Workflow for the Jacobsen Hydrolytic Kinetic Resolution.

Materials:

-

Racemic benzyl glycidyl ether

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)(salen)]

-

Glacial acetic acid

-

Toluene

-

Deionized water

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Catalyst Activation: In a flask, dissolve (R,R)-Co(II)(salen) (0.005 equivalents relative to the epoxide) in toluene. Add glacial acetic acid (0.005 equivalents) and stir the solution open to the air for 30 minutes. The color will change from red to dark brown. Remove the solvent under reduced pressure to obtain the active (R,R)-Co(III)(salen)OAc complex.

-

Reaction Setup: To the flask containing the activated catalyst, add racemic benzyl glycidyl ether (1.0 equivalent).

-

Hydrolysis: Cool the mixture to 0-4 °C in an ice bath. Add deionized water (0.55 equivalents) dropwise over 15-20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction can be monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide.

-

Workup: Once the reaction has reached approximately 50% conversion, quench the reaction by adding diethyl ether or dichloromethane.

-

Purification: Filter the mixture to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure. The crude product, containing the (R)-epoxide and the (S)-diol, is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (R)-benzyloxymethyl-oxirane.

Biocatalytic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

This environmentally friendly method utilizes an epoxide hydrolase enzyme to selectively hydrolyze the (S)-enantiomer of racemic benzyl glycidyl ether.

Diagram of the Biocatalytic Resolution Pathway:

Caption: Biocatalytic kinetic resolution of racemic benzyl glycidyl ether.

Materials:

-

Racemic benzyl glycidyl ether

-

Whole cells of a suitable microorganism (e.g., Talaromyces flavus, Bacillus alcalophilus) or a purified epoxide hydrolase

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Biocatalyst Preparation: Prepare a suspension of the whole cells or a solution of the purified enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: In a reaction vessel, add the racemic benzyl glycidyl ether to the biocatalyst suspension/solution. The substrate concentration should be optimized to avoid enzyme inhibition.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining epoxide and the diol product.

-

Workup: Once the desired conversion (typically around 50%) is achieved, stop the reaction. If using whole cells, separate them by centrifugation or filtration.

-

Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the (R)-epoxide from the (S)-diol.

Synthesis from (S)-Glycidol (Chiral Pool Approach)

This method involves the direct benzylation of commercially available, enantiomerically pure (S)-glycidol.

Diagram of the Synthesis from (S)-Glycidol:

Caption: Synthesis of (R)-benzyloxymethyl-oxirane from (S)-glycidol.

Materials:

-

(S)-Glycidol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF.

-

Addition of (S)-Glycidol: Cool the suspension to 0 °C in an ice bath. Add a solution of (S)-glycidol (1.0 equivalent) in the same anhydrous solvent dropwise to the NaH suspension.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Concentrate the solution under reduced pressure to yield crude (R)-benzyloxymethyl-oxirane, which can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Conclusion

The synthesis of enantiomerically pure (R)-benzyloxymethyl-oxirane can be effectively achieved through several distinct methodologies. The Jacobsen Hydrolytic Kinetic Resolution offers excellent enantioselectivity and is well-suited for large-scale applications, despite its theoretical yield limit of 50%. Biocatalytic kinetic resolution presents a green and highly selective alternative, with the potential for high yields and enantiopurity under optimized conditions. The chiral pool synthesis from (S)-glycidol is a direct and efficient route, contingent on the availability and cost of the enantiopure starting material. The selection of the most appropriate synthetic route will be dictated by the specific requirements of the research or development project, balancing factors such as cost, scale, desired purity, and environmental impact.

References

Spectroscopic Profile of (R)-Benzyloxymethyl-oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral epoxide, (R)-Benzyloxymethyl-oxirane. An essential building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and quality control. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (R)-Benzyloxymethyl-oxirane.

Table 1: ¹H NMR Data (200 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.28–7.37 | m | - | 5H | Phenyl-H |

| 4.60 | s | - | 2H | -OCH₂-Ph |

| 3.77 | dd | 11.4, 3.0 | 1H | -CH₂-O- (diastereotopic) |

| 3.44 | dd | 11.3, 5.8 | 1H | -CH₂-O- (diastereotopic) |

| 3.15–3.23 | m | - | 1H | Oxirane-CH |

| 2.80 | dd | 5.3, 4.2 | 1H | Oxirane-CH₂ (diastereotopic) |

| 2.61 | dd | 5.1, 2.7 | 1H | Oxirane-CH₂ (diastereotopic) |

Table 2: ¹³C NMR Data (50 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 137.8 | Phenyl C (quaternary) |

| 128.4 | Phenyl CH (2C) |

| 127.7 | Phenyl CH (3C) |

| 73.3 | -OCH₂-Ph |

| 70.7 | -CH₂-O- |

| 50.8 | Oxirane-CH |

| 44.2 | Oxirane-CH₂ |

Table 3: IR Spectroscopy Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 | Medium | Aromatic C-H stretch |

| 1600, 1495 | Medium | Aromatic C=C stretch |

| 1215 | Strong | C-O-C stretch (ether) |

| 1045, 1029 | Strong | C-O-C stretch (ether) |

| 929 | Medium | Oxirane ring deformation |

| 697 | Strong | Aromatic C-H bend (out of plane) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Note: Data corresponds to the racemic mixture, 1-(Benzyloxy)-2,3-epoxypropane, which is expected to be identical for the (R)-enantiomer under these conditions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 164 | ~10 | [M]⁺ (Molecular Ion) |

| 107 | ~50 | [C₇H₇O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~40 | [C₆H₅]⁺ |

| 57 | ~60 | [C₃H₅O]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the purified (R)-Benzyloxymethyl-oxirane is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube.[2][3] The solution should be homogeneous and free of any particulate matter.[3]

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on the same spectrometer. The chemical shifts are also referenced to TMS (δ 0.00 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a higher sample concentration or a longer acquisition time is often required compared to ¹H NMR.[3]

Infrared (IR) Spectroscopy

For a liquid sample such as (R)-Benzyloxymethyl-oxirane, the IR spectrum is conveniently recorded using the neat technique.

-

Neat Liquid Sample on Salt Plates: A drop of the pure liquid is placed between two highly polished salt plates (e.g., NaCl or KBr).[4] The plates are then gently pressed together to form a thin liquid film. The assembled plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Attenuated Total Reflectance (ATR): Alternatively, a single drop of the neat liquid can be placed directly onto the crystal of an ATR accessory.[5][6] This method requires minimal sample preparation. A background spectrum of the clean, empty ATR crystal is taken before the sample is applied.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a suitable sample introduction method, such as gas chromatography (GC-MS) or direct injection.

-

Electron Ionization (EI): For a volatile compound like (R)-Benzyloxymethyl-oxirane, Electron Ionization is a common technique.[7][8][9] The sample is introduced into the ion source in the gas phase, where it is bombarded with a high-energy electron beam (typically 70 eV).[8][9][10] This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[9] The detector records the abundance of each ion, resulting in the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like (R)-Benzyloxymethyl-oxirane.

Caption: General workflow for spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. benchchem.com [benchchem.com]

IUPAC name and CAS number for (r)-Benzyloxymethyl-oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-Benzyloxymethyl-oxirane, a key chiral building block in modern organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its preparation, and its applications in the synthesis of complex molecules and pharmaceutical intermediates.

Chemical Identity and Properties

(R)-Benzyloxymethyl-oxirane, also known as (R)-(-)-Glycidyl benzyl ether, is a versatile chiral epoxide widely used in asymmetric synthesis. Its reactivity, driven by the strained oxirane ring, allows for stereospecific ring-opening reactions, making it a valuable precursor for the synthesis of enantiomerically pure compounds.

IUPAC Name: (2R)-2-(phenylmethoxymethyl)oxirane

CAS Number: 14618-80-5[1][2][3][4][5]

Synonyms: (R)-2-((Benzyloxy)methyl)oxirane[1][6], (R)-(-)-Benzyl glycidyl ether, Benzyl (R)-(-)-Glycidyl Ether, (R)-O-Benzylglycidol, (R)-(-)-1-Benzyloxy-2,3-epoxypropane[2][4][7]

Physicochemical Data

The quantitative properties of (R)-Benzyloxymethyl-oxirane are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₂ | [1][4][5] |

| Molecular Weight | 164.20 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid/paste | [2][4] |

| Density | 1.077 g/mL at 25 °C | [2][4] |

| Boiling Point | 130 °C at 0.1 mmHg | [2][4] |

| Refractive Index | n20/D 1.517 | [2][4] |

| Optical Rotation | [α]20/D -5.4° (c=5 in toluene) | [2][4] |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of (R)-Benzyloxymethyl-oxirane starting from (S)-glycidol. This method is advantageous as it directly yields the desired (R)-enantiomer.

Williamson Ether Synthesis of (R)-Benzyloxymethyl-oxirane from (S)-Glycidol

Materials:

-

(S)-glycidol

-

Sodium hydride (NaH), 55-60% dispersion in oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

0.1 M Phosphate buffer (pH 6.5)

-

Ethyl acetate (AcOEt)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of (S)-glycidol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

After the addition is complete, add benzyl bromide (1.05 equivalents) to the reaction mixture at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux. Stir the reaction mixture under reflux for approximately 19 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench the reaction by carefully adding 0.1 M phosphate buffer (pH 6.5).

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude (R)-Benzyloxymethyl-oxirane can be purified by column chromatography on silica gel or by short path distillation under vacuum to yield a colorless liquid.[3]

Applications in Synthesis

(R)-Benzyloxymethyl-oxirane is a critical intermediate for the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to introduce a chiral C3 synthon with a protected hydroxyl group.

Synthetic Utility Workflow

The following diagram illustrates the role of (R)-Benzyloxymethyl-oxirane as a versatile chiral precursor in the synthesis of important molecular classes and specific therapeutic agents.

Caption: Synthetic pathways originating from (R)-Benzyloxymethyl-oxirane.

This chiral building block is instrumental in preparing fragments of cholesterol-lowering agents like compactin and mevinolin.[8] It also serves as a key starting material for the synthesis of syn-1,3-polyols and dideoxynucleosides, which are important structural motifs in medicinal chemistry.[8] Furthermore, it has been utilized in the convergent synthesis of the spiroacetal fragment of the potent anthelmintic agent, milbemycin β1.[8] It is also noteworthy that the (S)-enantiomer is a crucial intermediate for the synthesis of the antiepileptic drug (R)-Lacosamide.[8] The versatility of (R)-Benzyloxymethyl-oxirane continues to make it an indispensable tool for chemists engaged in the development of new therapeutics and complex molecular architectures.

References

- 1. Page loading... [guidechem.com]

- 2. (R)-(-)-Benzyl glycidyl ether One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. echemi.com [echemi.com]

- 4. (r)-(-)-2-(benzyloxymethyl)oxirane/(r)-(-)-benzyl Glycidyl Ether Cas 14618-80-5 at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 5. (R)-Benzyloxymethyl-oxirane | CAS: 14618-80-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 16495-13-9 | (S)-2-((Benzyloxy)methyl)oxirane | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (r)-Benzyloxymethyl-oxirane | 14618-80-5 | Benchchem [benchchem.com]

Technical Guide: Physical Properties and Experimental Protocols for (r)-Benzyloxymethyl-oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (r)-Benzyloxymethyl-oxirane, a critical chiral building block in pharmaceutical synthesis. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties of (r)-Benzyloxymethyl-oxirane

(r)-Benzyloxymethyl-oxirane, also known as (R)-(-)-Benzyl glycidyl ether, is a colorless to almost colorless liquid that serves as a versatile intermediate in the synthesis of complex chiral molecules. Its physical characteristics are crucial for process development, reaction optimization, and safety assessments in a laboratory setting.

Quantitative Data Summary

The boiling point and density of (r)-Benzyloxymethyl-oxirane have been reported across various sources. A summary of these values is presented below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 130 °C | at 0.1 mmHg[1][2][3][4] |

| 120-130 °C | at 0.6 Torr | |

| Density | 1.077 g/mL | at 25 °C[2][3][5] |

| 1.072 g/mL | Not specified | |

| 1.07 g/mL | Specific Gravity (20/20)[6] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections provide detailed methodologies for measuring the boiling point and density of liquid compounds like (r)-Benzyloxymethyl-oxirane.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is immersed in a Thiele tube or an oil bath.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][7]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (for high precision) or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with the liquid sample to a known volume. Care should be taken to read the volume from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume). For improved accuracy, the measurements should be repeated, and the average value should be taken.

Application Workflow: Nucleophilic Ring-Opening of (r)-Benzyloxymethyl-oxirane

(r)-Benzyloxymethyl-oxirane is a valuable chiral epoxide, frequently utilized in asymmetric synthesis. A primary application involves the regioselective ring-opening of the epoxide by various nucleophiles. This reaction is fundamental in constructing chiral molecules for drug development. The following diagram illustrates a generalized experimental workflow for such a reaction.

Caption: Generalized workflow for the nucleophilic ring-opening of (r)-Benzyloxymethyl-oxirane.

References

- 1. phillysim.org [phillysim.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. wjec.co.uk [wjec.co.uk]

- 4. chm.uri.edu [chm.uri.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Synthetic Utility of (r)-Benzyloxymethyl-oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(r)-Benzyloxymethyl-oxirane, also widely known as (R)-(-)-Benzyl glycidyl ether, is a valuable chiral building block in modern organic synthesis. Its utility is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the enantioselective synthesis of various therapeutic agents, most notably beta-adrenergic receptor blockers (β-blockers). This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application in the preparation of bioactive molecules.

Commercial Availability and Key Specifications

(r)-Benzyloxymethyl-oxirane is readily available from a multitude of chemical suppliers. The compound is typically offered at purities exceeding 98%, with high enantiomeric excess. Below is a summary of typical product specifications from various commercial vendors.

| Supplier | Purity/Assay | Enantiomeric Excess (ee) | CAS Number | Molecular Formula | Key Physical Properties |

| Sigma-Aldrich | ≥99% | Not specified | 14618-80-5 | C₁₀H₁₂O₂ | Density: 1.077 g/mL at 25 °C, Refractive Index: n20/D 1.517 |

| Thermo Scientific | 98+% | Not specified | 14618-80-5 | C₁₀H₁₂O₂ | Refractive Index: 1.5160-1.5200 @ 20°C, Optical Rotation: -5.2 ± 0.2° (c=5 in toluene)[1] |

| ChemScene | ≥98% | Not specified | 14618-80-5 | C₁₀H₁₂O₂ | Storage: 4°C |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Not specified | 14618-80-5 | C₁₀H₁₂O₂ | |

| Home Sunshine Pharma | ≥99.0% | Not specified | 14618-80-5 | C₁₀H₁₂O₂ | Appearance: Colorless to light yellow liquid, Boiling Point: 130℃ (0.1 mmHg)[2] |

| Shijiazhuang Dingmin Pharmaceutical Sciences | 99% Min | Not specified | 14618-80-5 | C₁₀H₁₂O₂ | Appearance: Light Yellow Liquid, Optical Rotation: -5.4 (c=5 in toluene)[3] |

Synthetic Applications in Drug Development

The primary application of (r)-Benzyloxymethyl-oxirane in drug development lies in its role as a chiral electrophile. The strained oxirane ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of new stereocenters. This reactivity is harnessed in the synthesis of a variety of chiral molecules, particularly the (S)-enantiomers of β-blockers, which are known to possess the desired therapeutic activity.

A prominent example is the synthesis of (S)-propranolol, a widely used β-blocker for treating hypertension and other cardiovascular conditions. The synthesis involves the nucleophilic ring-opening of a chiral glycidyl ether intermediate with isopropylamine.

Experimental Protocols

Protocol 1: Synthesis of Racemic Benzyl Glycidyl Ether

This protocol describes a general method for the synthesis of the racemic mixture of benzyl glycidyl ether, from which the (R)-enantiomer can be obtained through chiral resolution.

Materials:

-

Benzyl alcohol

-

Epichlorohydrin

-

Toluene

-

Tin (IV) tetrachloride (SnCl₄)

-

50% (w/w) Sodium hydroxide (NaOH) solution

-

Phase-transfer catalyst (e.g., PEG-200)

-

Sodium dihydrogen phosphate

-

Deionized water

Procedure:

-

To a 2L reaction flask, add 300g of benzyl alcohol, 90g of toluene, and 3g of tin (IV) tetrachloride.[4]

-

Stir the mixture and heat to 60°C.

-

Maintain the temperature at 60°C and add 171g of epichlorohydrin dropwise over 4 hours.[4]

-

After the addition is complete, continue stirring at 60°C for an additional 7 hours.[4]

-

Upon completion of the reaction, recover unreacted epichlorohydrin and benzyl alcohol via vacuum distillation followed by steam distillation.[4]

-

The remaining product is the chlorohydrin benzyl ether intermediate.

-

Increase the temperature of the intermediate to 90°C and add 1.5g of PEG-200.

-

Add 200g of 50% (w/w) NaOH solution dropwise over 3 hours while maintaining the temperature at 90°C.[4]

-

After the addition, add 200g of 80°C deionized water, stir, and then add 5g of sodium dihydrogen phosphate to adjust the pH to 6-7.[4]

-

Allow the layers to separate and remove the lower aqueous layer.

-

Wash the organic layer again with 200g of 80°C deionized water, allow to settle, and remove the aqueous layer.[4]

-

Dehydrate and remove the solvent under reduced pressure (15 Torr) at 120°C.[4]

-

Filter the final product to obtain racemic benzyl glycidyl ether.

Protocol 2: Enantioselective Synthesis of (S)-Propranolol via Ring-Opening of a Glycidyl Ether Intermediate

This protocol details the synthesis of (S)-propranolol starting from α-naphthol, which first forms the glycidyl ether intermediate. The key ring-opening step with isopropylamine is directly applicable to (r)-Benzyloxymethyl-oxirane for the synthesis of other analogous β-blockers.

Materials:

-

α-Naphthol

-

Epichlorohydrin

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Isopropylamine

-

Chloroform

-

Sodium sulfate

Procedure:

-

Formation of α-Naphthyl Glycidyl Ether:

-

To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.[5]

-

Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.[5]

-

Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).[5]

-

Wash the combined organic layers with sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).[5]

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield α-naphthyl glycidyl ether.[5]

-

-

Ring-Opening with Isopropylamine to form (S)-Propranolol:

-

This step typically involves a chiral catalyst for enantioselectivity if starting from the racemic glycidyl ether. For the synthesis of (S)-propranolol, a chiral complex such as Zn(NO₃)₂/(+)-tartaric acid can be used.[5]

-

Stir the α-naphthyl glycidyl ether with the chiral catalyst in DMSO for 15 minutes.

-

Add an excess of isopropylamine to the reaction vessel and reflux for 24 hours to yield (S)-propranolol.[5]

-

The work-up and purification would involve standard extraction and crystallization procedures to isolate the final product.

-

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a standard method for purifying (r)-Benzyloxymethyl-oxirane and its reaction products.

Materials:

-

Silica gel (230-400 mesh)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Compressed air or nitrogen source

-

Chromatography column

Procedure:

-

Column Packing:

-

Securely clamp a chromatography column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a layer of sand over the plug.

-

Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

-

Carefully apply the sample solution to the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Gently add the eluent to the top of the column.

-

Apply pressure to the top of the column to force the eluent through the silica gel at a controlled rate.

-

Collect fractions in separate test tubes or flasks as the solvent elutes from the bottom of the column.

-

Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Synthetic Pathway and Reaction Mechanism Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways discussed.

Caption: Synthesis of Racemic Benzyl Glycidyl Ether.

Caption: Enantioselective Synthesis of (S)-Propranolol.

Caption: Flash Column Chromatography Workflow.

References

Synonyms for (r)-Benzyloxymethyl-oxirane such as (R)-(-)-Glycidyl benzyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Benzyloxymethyl-oxirane, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, synthesis, and purification protocols, and its significant applications in the synthesis of therapeutic agents.

Chemical Identity and Synonyms

(R)-Benzyloxymethyl-oxirane is a versatile epoxide widely recognized for its role as a chiral precursor. Its proper IUPAC name is (2R)-2-(phenylmethoxymethyl)oxirane. Due to its frequent use in scientific literature and commerce, it is known by a variety of synonyms.

| Synonym | Reference |

| (R)-(-)-Glycidyl benzyl ether | [1][2] |

| (R)-(-)-2-(Benzyloxymethyl)oxirane | [3][4] |

| (r)-benzyloxymethyl-oxirane | [5] |

| (R)-(-)-1-Benzyloxy-2,3-epoxypropane | [3] |

| Benzyl (R)-(-)-glycidyl ether | [3][6] |

| (R)-O-Benzylglycidol | [5] |

| (2R)-2-(phenylmethoxymethyl)oxirane | [5][6] |

| (2R)-2-[(benzyloxy)methyl]oxirane | [5] |

Physicochemical Properties

The physical and chemical properties of (R)-Benzyloxymethyl-oxirane are crucial for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 14618-80-5 | [3][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.20 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Density | 1.077 g/mL at 25 °C | [7] |

| Boiling Point | 130 °C at 0.1 mmHg | [7] |

| Refractive Index | n20/D 1.517 | [4] |

| Optical Rotation | [α]20/D -5.4° (c=5 in toluene) | [4] |

| Water Solubility | Soluble | [7] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of (R)-Benzyloxymethyl-oxirane.

| Spectroscopy | Data | Reference |

| ¹H NMR (200 MHz, CDCl₃) | δ (ppm): 2.61 (dd, J=5.1, 2.7 Hz, 1H), 2.80 (dd, J=5.3, 4.2 Hz, 1H), 3.15–3.23 (m, 1H), 3.44 (dd, J=11.3, 5.8 Hz, 1H), 3.77 (dd, J=11.4, 3.0 Hz, 1H), 4.60 (s, 2H), 7.28–7.37 (m, 5H) | [1] |

| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm): 44.2 (CH₂), 50.8 (CH), 70.7 (CH₂), 73.3 (CH₂), 127.7 (CH, 3C), 128.4 (CH, 2C), 137.8 (C) | [1] |

| IR (CHCl₃) | ν (cm⁻¹): 3418, 3020, 2401, 1719, 1603, 1523, 1495, 1421, 1216, 1094, 929, 669 | [1] |

Experimental Protocols

Chemical Synthesis

A common method for the synthesis of glycidyl ethers involves the reaction of an alcohol with an epihalohydrin in the presence of a base. The synthesis of (R)-Benzyloxymethyl-oxirane can be achieved from (S)-glycidol and benzyl bromide.

Protocol:

-

Suspend sodium hydride (NaH, 55% in oil, 4.10 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) under an argon atmosphere and cool to 0°C.

-

Sequentially add a solution of (S)-oxiran-2-ylmethanol (2.70 mmol) in THF (4 mL) and benzyl bromide (2.86 mmol).

-

Heat the reaction mixture to reflux and stir for 19 hours.

-

After completion, quench the reaction with 0.1 M phosphate buffer (pH 6.5).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.[2]

Purification

The crude product from the synthesis requires purification to achieve the high purity needed for pharmaceutical applications. Flash column chromatography is a standard method.

Protocol:

-

Dissolve the crude (R)-Benzyloxymethyl-oxirane in a minimal amount of the eluent.

-

Prepare a silica gel column with petroleum ether/ethyl acetate (5:1) as the eluent.

-

Load the dissolved crude product onto the column.

-

Elute the column with the petroleum ether/ethyl acetate mixture, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.[2]

-

For further purification, the ether can be distilled using a short path distillation apparatus (Kügelrohr).[4]

References

- 1. echemi.com [echemi.com]

- 2. (R)-(-)-Benzyl glycidyl ether | 14618-80-5 [chemicalbook.com]

- 3. Benzyl (R)-(-)-Glycidyl Ether | 14618-80-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. (R)-(-)-Benzyl glycidyl ether One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl (R)-(-)-glycidyl ether, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Pharmaceutical and chemical intermediates,CAS#:14618-80-5,(R)-(-)-Benzyl glycidyl ether [en.chemfish.com]

Chiral Epoxides: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are powerful and versatile intermediates in modern organic synthesis, prized for their ability to introduce stereocenters with high fidelity. Their inherent ring strain facilitates a wide range of regio- and stereoselective ring-opening reactions, making them invaluable building blocks in the construction of complex, biologically active molecules.[1][2][3] This technical guide provides an in-depth overview of the key features of chiral epoxides, the core methodologies for their asymmetric synthesis, and their broad applications, particularly in the pharmaceutical industry.

Core Features of Chiral Epoxides

The synthetic utility of chiral epoxides stems from a combination of their structural and electronic properties:

-

Three-Membered Ring Strain: The high degree of ring strain in the oxirane ring makes epoxides susceptible to nucleophilic attack, driving a variety of ring-opening reactions that are often thermodynamically favorable.[4][5]

-

Electrophilicity: The carbon atoms of the epoxide ring are electrophilic, readily reacting with a diverse array of nucleophiles.[2]

-

Stereochemical Integrity: Chiral epoxides serve as excellent synthons for transferring stereochemical information. The ring-opening reactions often proceed with predictable stereochemistry, allowing for the controlled formation of new stereocenters.[2]

Asymmetric Synthesis of Chiral Epoxides

Several powerful catalytic asymmetric methods have been developed for the enantioselective epoxidation of alkenes, with the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations being among the most prominent.[2][6]

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[7][8][9] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[6][9] A key advantage of this method is that the facial selectivity of the epoxidation is predictable based on the chirality of the tartrate ligand used.[7]

Table 1: Representative Examples of Sharpless-Katsuki Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Geraniol | (-)-DIPT | 95 | 95 | [6] |

| (E)-2-Hexen-1-ol | (+)-DET | 85 | >98 | [6] |

| Cinnamyl alcohol | (+)-DIPT | 80 | 97 | [6] |

| 2-Propene-1-ol | (-)-DET | 75 | 92 | [6] |

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add 20 mL of anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.

-

To the cooled solvent, add 0.30 mL (1.0 mmol) of titanium(IV) isopropoxide followed by 0.35 mL (1.2 mmol) of (-)-diisopropyl tartrate. Stir the mixture for 10 minutes at -20 °C to form the chiral catalyst.

-

In a separate flask, prepare a 2 M solution of tert-butyl hydroperoxide (TBHP) in toluene.

-

To the catalyst mixture, add 1.54 g (10.0 mmol) of geraniol.

-

Slowly add 5.0 mL (10.0 mmol) of the 2 M TBHP solution dropwise to the reaction mixture, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the dropwise addition of 5 mL of a 10% aqueous solution of sodium hydroxide saturated with sodium chloride.

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour, resulting in the formation of a white precipitate.

-

Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral epoxy alcohol.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[7][8] This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses sodium hypochlorite (bleach) as the terminal oxidant.[8] A significant advantage of this method is its broader substrate scope compared to the Sharpless epoxidation, as it does not require the presence of an allylic alcohol.[10]

Table 2: Representative Examples of Jacobsen-Katsuki Asymmetric Epoxidation

| Alkene Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | 84 | 97 | [10] |

| Dihydronaphthalene | (S,S)-Jacobsen's Catalyst | 78 | 92 | [10] |

| Indene | (R,R)-Jacobsen's Catalyst | 90 | >99 | [10] |

| (Z)-Stilbene | (S,S)-Jacobsen's Catalyst | 75 | 86 | [10] |

-

To a 50 mL round-bottom flask, add 0.59 g (5.0 mmol) of (Z)-1-phenylpropene and 10 mL of dichloromethane.

-

Add 0.16 g (0.25 mmol, 5 mol%) of (R,R)-Jacobsen's catalyst to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dilute 6.0 mL of commercial bleach (approx. 8.25% NaOCl) with 4.0 mL of a buffered saline solution (pH 11.3).

-

Add the buffered bleach solution to the reaction mixture dropwise over 1 hour with vigorous stirring.

-

Continue stirring at 0 °C for an additional 3 hours, monitoring the reaction by GC or TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with two 10 mL portions of dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude epoxide by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Shi Asymmetric Epoxidation

The Shi epoxidation utilizes a chiral ketone catalyst derived from fructose to achieve the asymmetric epoxidation of a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins.[5] The active oxidant is a chiral dioxirane generated in situ from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[5][11] This organocatalytic approach avoids the use of transition metals.

Table 3: Representative Examples of Shi Asymmetric Epoxidation

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (E)-Stilbene | 92 | 97 | [12] |

| 1,2-Dihydronaphthalene | 85 | 92 | [12] |

| α-Methylstyrene | 78 | 88 | [12] |

| (E)-β-Methylstyrene | 90 | 95 | [12] |

-

To a 100 mL round-bottom flask, add 0.90 g (5.0 mmol) of (E)-stilbene, 10 mL of acetonitrile, and 5 mL of a 0.05 M aqueous solution of sodium tetraborate.

-

Add 0.26 g (1.0 mmol, 20 mol%) of the Shi catalyst (fructose-derived ketone).

-

Cool the biphasic mixture to 0 °C.

-

In a separate flask, dissolve 6.15 g (10.0 mmol) of Oxone in 15 mL of water.

-

Simultaneously add the Oxone solution and a solution of 4.14 g (30.0 mmol) of potassium carbonate in 15 mL of water to the reaction mixture dropwise over 1 hour, maintaining the pH between 10 and 10.5.

-

Stir the reaction at 0 °C for 4 hours.

-

Dilute the reaction mixture with 20 mL of water and extract with three 20 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Applications of Chiral Epoxides in Synthesis

Chiral epoxides are cornerstone intermediates in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[6][13] Their utility lies in the diverse transformations they can undergo, primarily through nucleophilic ring-opening reactions.

Regio- and Stereoselective Ring-Opening Reactions

The ring-opening of chiral epoxides with various nucleophiles is a powerful strategy for installing two adjacent functional groups with defined stereochemistry. The regioselectivity of the attack is dependent on the reaction conditions.

-

Basic or Neutral Conditions: Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism, resulting in inversion of stereochemistry at the site of attack.[4][14]

-

Acidic Conditions: In the presence of acid, the epoxide oxygen is protonated, activating the epoxide. The nucleophile then attacks the more substituted carbon, as the transition state has significant carbocationic character.[14][15][16]

A wide variety of nucleophiles can be employed in these reactions, including:

-

O-Nucleophiles: Water, alcohols, and carboxylates to form diols, ethers, and esters.[17]

-

N-Nucleophiles: Amines, azides, and anilines to generate amino alcohols and their derivatives.[18]

-

C-Nucleophiles: Grignard reagents, organolithiums, and cyanides to form new carbon-carbon bonds.[11][14]

-

H-Nucleophiles: Hydride reagents like lithium aluminum hydride to produce alcohols.[4]

-

S-Nucleophiles: Thiols and their conjugate bases to yield thioethers.[4]

Chiral Epoxides in Drug Development

The ability to introduce stereocenters with high control makes chiral epoxides indispensable in the synthesis of enantiomerically pure pharmaceuticals.[1] Many approved drugs and clinical candidates incorporate structural motifs derived from chiral epoxides.

Table 4: Examples of Drugs Synthesized Using Chiral Epoxide Intermediates

| Drug | Therapeutic Area | Key Chiral Epoxide Application | Reference |

| Atazanavir | Antiviral (HIV) | Synthesis of the amino alcohol core | [1] |

| Reboxetine | Antidepressant | Formation of the morpholine ring | [1] |

| Diltiazem | Antihypertensive | Construction of the benzothiazepine nucleus | [1] |

| Tasimelteon | Sleep Disorder | Asymmetric synthesis of a key intermediate | [1] |

| Linezolid | Antibiotic | Stereocontrolled synthesis of the oxazolidinone core | [1] |

The synthesis of the HIV protease inhibitor Atazanavir, for instance, relies on the regioselective ring-opening of a chiral epoxide with an amine to establish a critical stereocenter in the molecule.[1] This highlights the strategic importance of chiral epoxides in streamlining the synthesis of complex drug molecules.

Conclusion

Chiral epoxides are firmly established as essential building blocks in modern asymmetric synthesis. The development of robust and highly selective catalytic methods for their preparation has provided chemists with powerful tools for the construction of enantiomerically pure molecules. The predictable reactivity of the epoxide ring, particularly in nucleophilic ring-opening reactions, allows for the efficient and stereocontrolled introduction of diverse functional groups. As the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules continues to grow, the importance of chiral epoxides in both academic research and industrial applications is set to expand even further.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. benchchem.com [benchchem.com]

- 5. Shi epoxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 11. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. scribd.com [scribd.com]

- 13. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]

- 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Reactivity of the Oxirane Ring in Chiral Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile synthetic intermediates in modern organic chemistry. Their high reactivity is a direct consequence of significant ring strain, estimated at about 13 kcal/mol, which provides a strong thermodynamic driving force for ring-opening reactions.[1] When an epoxide is part of a chiral molecule, its reactions become a powerful tool for installing new stereocenters with a high degree of control. This stereospecificity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its precise three-dimensional structure. Chiral epoxides are indispensable building blocks in the synthesis of a wide range of pharmaceuticals, including beta-blockers, HIV protease inhibitors, and anticancer agents.[2][3] This guide provides a detailed examination of the factors governing the reactivity of the oxirane ring in chiral molecules, focusing on reaction mechanisms, stereochemical and regiochemical outcomes, and catalytic strategies.

Core Principles of Oxirane Reactivity

The reactivity of the epoxide ring is dominated by its susceptibility to nucleophilic attack. The polarized C-O bonds and the severe angle strain of the three-membered ring make the carbon atoms electrophilic and the ring eager to open. Ring-opening reactions can be catalyzed by either acid or base, and the specific conditions dictate the mechanism, regioselectivity, and stereochemistry of the outcome.[4]

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of an epoxide proceeds via a classic SN2 mechanism . A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide, forcing the C-O bond to break and relieving the ring strain.[5]

-

Stereochemistry: The reaction occurs via backside attack, leading to an inversion of configuration at the carbon center that is attacked. The resulting product is a trans or anti-substituted di-functionalized compound.[6]

-

Regioselectivity: For an asymmetrical epoxide, the nucleophile will preferentially attack the less sterically hindered carbon atom. This is a hallmark of the SN2 mechanism, where steric accessibility is the dominant controlling factor.[4][7]

// Define Nodes sub [label="Chiral Epoxide\n(Asymmetric)", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Strong Nucleophile\n(e.g., RO⁻, R₂NH, RMgX)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ts [label="Sɴ2 Transition State\n(Backside Attack)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="trans-Product\n(Inversion at less substituted C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges and Labels nuc -> ts [label=" Attacks less hindered carbon", color="#4285F4", fontcolor="#4285F4"]; sub -> ts [color="#4285F4"]; ts -> prod [label=" Ring Opening", color="#4285F4", fontcolor="#4285F4"];

// Layout specifications rankdir=LR; {rank=same; nuc; sub;} }

Caption: Base-catalyzed SN2 ring-opening of a chiral epoxide.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, converting it into a much better leaving group (a neutral hydroxyl group). This activation makes the epoxide significantly more electrophilic and susceptible to attack by even weak nucleophiles like water or alcohols.[4][8] The mechanism has characteristics of both SN1 and SN2 pathways.[9]

-

Stereochemistry: Like the base-catalyzed reaction, the acid-catalyzed opening also proceeds with inversion of configuration at the site of nucleophilic attack, resulting in a trans product. This indicates a strong SN2-like character where the nucleophile attacks as the C-O bond breaks.[8][10]

-

Regioselectivity: The regiochemical outcome is more complex and depends on the substitution pattern of the epoxide.[11]

-

For epoxides with primary and secondary carbons , the nucleophile attacks the less substituted carbon (SN2-like, steric control).[9]

-

For epoxides with a tertiary carbon , the nucleophile preferentially attacks the more substituted tertiary carbon.[8][9] This is because the protonated epoxide develops significant positive charge on the carbons, and the tertiary carbon can better stabilize this partial positive charge, giving the transition state SN1-like character (electronic control).[11][12]

-

// Define Nodes sub [label="Chiral Epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Acid Catalyst\n(H⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protonated [label="Protonated Epoxide\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; nuc [label="Weak Nucleophile\n(e.g., H₂O, ROH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="trans-Product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching invis [shape=point, width=0];

// Define Edges and Labels sub -> protonated [label=" Protonation", color="#EA4335", fontcolor="#EA4335"]; acid -> sub [style=dashed, arrowhead=none]; protonated -> invis [arrowhead=none]; invis -> prod [label=" Sɴ1/Sɴ2-like Attack\n(Inversion)", color="#4285F4", fontcolor="#4285F4"]; nuc -> invis [color="#4285F4"];

// Layout specifications rankdir=LR; {rank=same; acid; nuc;} sub -> protonated -> invis -> prod; }

Caption: General mechanism for acid-catalyzed epoxide ring-opening.

Catalytic Asymmetric Ring-Opening (ARO) of Epoxides

The development of chiral catalysts for epoxide ring-opening reactions has revolutionized the synthesis of enantiomerically pure compounds. These methods allow for the conversion of prochiral or racemic epoxides into valuable chiral products with high enantioselectivity.[1] Metal-salen complexes, particularly those of Cr(III) and Co(III), are among the most effective catalysts for these transformations.[8][13]

Two primary strategies are employed:

-

Desymmetrization of meso-Epoxides: A prochiral meso-epoxide is converted into a single enantiomer of a chiral product.[1]

-

Kinetic Resolution of Racemic Epoxides: One enantiomer of a racemic epoxide reacts much faster than the other, allowing for the separation of the slow-reacting, enantioenriched epoxide and the enantioenriched ring-opened product.[8][13]

Hydrolytic Kinetic Resolution (HKR)

A particularly powerful method is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides using chiral (salen)Co(III) catalysts.[14] This reaction uses water as the nucleophile to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess (>99% ee).[15] The reaction is prized for its broad substrate scope, operational simplicity, and the use of an inexpensive, environmentally benign reagent (water).[14] Mechanistic studies suggest a cooperative bimetallic mechanism where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second delivers the hydroxide nucleophile.[5][8]

Caption: Workflow for Hydrolytic Kinetic Resolution (HKR).

Quantitative Data for Catalytic Ring-Opening Reactions

The following tables summarize representative data for the asymmetric ring-opening of meso-epoxides and the hydrolytic kinetic resolution of terminal epoxides, demonstrating the high efficiency and selectivity of these methods.

Table 1: Asymmetric Ring-Opening of meso-Epoxides with TMSN₃ Catalyzed by (salen)Cr(III) Complex [8][16]

| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Cyclopentene Oxide | 2.0 | 2.5 | 81 | 95 |

| Cyclohexene Oxide | 2.0 | 4.0 | 92 | 81 |

| cis-Stilbene Oxide | 5.0 | 12.0 | 99 | 94 |

| Cycloheptene Oxide | 2.0 | 12.0 | 85 | 53 |

Table 2: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides Catalyzed by (salen)Co(III)OAc [14][17][15]

| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) | Selectivity (krel) |

| Propylene Oxide | 0.8 | 14 | 43 | >99 | >400 |

| 1,2-Epoxyhexane | 0.4 | 14 | 45 | >99 | 110 |

| Styrene Oxide | 0.8 | 16 | 42 | >99 | >400 |

| Epichlorohydrin | 0.2 | 12 | 44 | >99 | 64 |

| Glycidyl Butyrate | 0.4 | 16 | 45 | >99 | 180 |

Biocatalytic Ring-Opening

Enzymes, particularly epoxide hydrolases (EHs), offer a green and highly selective alternative for the resolution of chiral epoxides.[18] These enzymes catalyze the hydrolysis of one epoxide enantiomer to the corresponding diol with exceptional enantioselectivity. This method is used industrially for the production of chiral building blocks for pharmaceuticals.[19] The kinetic resolution process is similar to that of chemical catalysts, yielding both highly enantioenriched epoxide and diol.[2]

Applications in Drug Development

The stereocontrolled ring-opening of chiral epoxides is a cornerstone of many pharmaceutical syntheses. A prominent example is the synthesis of beta-blockers (e.g., propranolol, bisoprolol), a class of drugs used to manage cardiovascular conditions.[6][7] The synthesis typically involves the ring-opening of a glycidyl ether epoxide with an appropriate amine, where the stereochemistry of the resulting β-amino alcohol is critical for its therapeutic activity.[7]

Experimental Protocols

Representative Protocol: Hydrolytic Kinetic Resolution (HKR) of (±)-Propylene Oxide[14][16]

Materials:

-

(±)-Propylene oxide

-

(R,R)-(salen)Co(III)OAc complex (0.5 mol%)

-

Deionized water (0.55 equivalents relative to epoxide)

-

Tetrahydrofuran (THF), anhydrous

-

Glacial acetic acid (small amount for catalyst activation)

Procedure:

-

The (R,R)-(salen)Co(II) complex is dissolved in toluene, and glacial acetic acid is added. The mixture is stirred open to the air for 1 hour to facilitate oxidation to the active Co(III) species, after which the solvent is removed under reduced pressure.

-

The resulting (R,R)-(salen)Co(III)OAc catalyst (0.5 mol%) is placed in a flask and dissolved in THF.

-

The flask is cooled to 0 °C in an ice bath.

-

Racemic propylene oxide (1.0 equivalent) is added to the cooled catalyst solution.

-

Deionized water (0.55 equivalents) is added dropwise to the mixture with vigorous stirring.

-

The reaction flask is sealed and allowed to warm to room temperature (20-25 °C) and stirred for 12-18 hours.

-

Upon completion (monitored by GC analysis), the unreacted (R)-propylene oxide can be isolated by direct distillation from the reaction mixture due to its low boiling point.

-

The remaining mixture contains the (S)-1,2-propanediol product. The catalyst can often be recovered by precipitation and filtration.

-

The enantiomeric excess (ee) of the recovered epoxide and the diol product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Representative Protocol: Synthesis of (S)-Propranolol via Epoxide Ring-Opening[19]

Materials:

-

(S)-1-naphthyl glycidyl ether ((S)-NGE, >99% ee)

-

Isopropylamine (large excess)

-

Methanol or other suitable solvent

Procedure:

-

Enantiomerically pure (S)-1-naphthyl glycidyl ether (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a reflux condenser.

-

A large excess of isopropylamine (e.g., 10-20 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at that temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.

-

After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-propranolol.

-